molecular formula C8H19NO B132716 Heptaminol CAS No. 372-66-7

Heptaminol

Numéro de catalogue: B132716
Numéro CAS: 372-66-7
Poids moléculaire: 145.24 g/mol
Clé InChI: LREQLEBVOXIEOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Heptaminol est un amino-alcool classé comme stimulant cardiaque avec une action inotrope positive. Il augmente le flux sanguin coronaire et présente une vasoconstriction périphérique légère. This compound est souvent utilisé dans le traitement de l'hypotension artérielle, en particulier de l'hypotension orthostatique, en raison de sa capacité à améliorer la contraction cardiaque .

Applications De Recherche Scientifique

Pharmacological Properties

Heptaminol is primarily recognized for its cardiovascular benefits. It has been utilized in treating hypotension, circulatory collapse, and conditions associated with heart failure. The compound enhances myocardial contractility and improves blood flow by dilating blood vessels.

Key Pharmacological Targets

Target Pharmacology Condition Potency
CHEMBL2366456Myocardial stimulantHypotension, circulatory collapse15.3 µM [IC50]
GO:0051620VasodilatorAsthenia, nervous fatigue60.0 µM [Ki]
GO:0090493BronchodilatorMild to moderate heart failure650.0 µM [IC50]

Management of Septic Shock

A notable study evaluated the use of this compound hydrochloride (Heptamyl) in patients experiencing septic shock requiring adrenergic support. The study included 49 patients who were randomly assigned to receive either this compound or standard treatment without it. The findings revealed that those receiving this compound experienced a significantly faster weaning from catecholamines (dopamine and norepinephrine) compared to the control group. Specifically, the duration for weaning off dopamine was reduced (P = 0.008), and for norepinephrine, it was even more pronounced (P = 0.001). Additionally, ICU mortality rates were lower in the this compound group, indicating its potential efficacy in critical care settings .

Potential in Chagas Disease Treatment

This compound's role has also been investigated in the context of Chagas disease due to its vasodilatory effects. Research into drug repurposing has suggested that existing drugs like this compound could be combined with other agents to enhance efficacy against Trypanosoma cruzi infections. Studies have shown that combinations of FDA-approved drugs can yield synergistic effects, potentially leading to new treatment protocols for this neglected tropical disease .

Case Study: Septic Shock Management

  • Objective : Assess the impact of this compound on catecholamine weaning duration.
  • Participants : 49 patients with septic shock.
  • Results :
    • Faster weaning from dopamine (P = 0.008).
    • Faster weaning from norepinephrine (P = 0.001).
    • Lower ICU mortality rate in the this compound group.

Side Effects and Considerations

While this compound is generally well-tolerated, it can interfere with certain diagnostic assays, particularly those used to detect amphetamines in urine tests. A study indicated that patients treated with high doses of this compound tested positive for amphetamines due to cross-reactivity in assays used for drug screening . This highlights the importance of considering potential interactions and side effects when administering this compound.

Mécanisme D'action

Analyse Biochimique

Cellular Effects

Heptaminol has a significant impact on various types of cells and cellular processes. It influences cell function by increasing coronary blood flow and causing mild peripheral vasoconstriction

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their implications for the function of this compound are not yet fully known.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Heptaminol peut être synthétisé par la réaction du 2-méthyl-2-heptanol avec l'ammoniac. La réaction implique généralement le chauffage de l'alcool avec l'ammoniac en présence d'un catalyseur, tel que le platine ou le palladium, sous haute pression. Ce processus conduit à la formation d'this compound .

Méthodes de Production Industrielle : La production industrielle d'this compound implique des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir de l'this compound de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de Réactions : Heptaminol subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communes :

Principaux Produits Formés :

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'Action

This compound exerce ses effets principalement par son action inotrope positive, qui améliore la contraction cardiaque. Il augmente le flux sanguin coronaire et présente une vasoconstriction périphérique légère. Les cibles moléculaires et les voies exactes impliquées ne sont pas complètement comprises, mais il est suggéré qu'this compound peut affecter la libération de catécholamines ou le métabolisme du calcium .

Composés Similaires :

Comparaison : this compound est unique dans son application spécifique comme stimulant cardiaque et sa capacité à augmenter le flux sanguin coronaire. Contrairement à l'isométhépten et au tuaminoheptane, qui sont principalement utilisés pour leurs propriétés vasoconstrictrices, l'this compound est principalement utilisé pour traiter l'hypotension et améliorer la fonction cardiaque .

Comparaison Avec Des Composés Similaires

Comparison: Heptaminol is unique in its specific application as a cardiac stimulant and its ability to increase coronary blood flow. Unlike isometheptene and tuaminoheptane, which are primarily used for their vasoconstrictive properties, this compound’s primary use is in treating hypotension and improving cardiac function .

Activité Biologique

Heptaminol is an amino alcohol with significant biological activity, primarily recognized for its role as a myocardial stimulant and vasodilator. This compound has garnered attention in various medical applications, particularly in treating orthostatic hypotension and supporting patients in critical care settings. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, clinical studies, and implications for therapeutic use.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC8_8H19_{19}NO·ClH
Molecular Weight181.703 g/mol
StereochemistryRacemic
ChargeNeutral
Optical Activity(±)

The exact mechanism of action of this compound remains partially understood. However, several studies suggest that it may influence catecholamine release and calcium metabolism. This compound has been shown to enhance coronary blood flow and exhibit mild central nervous system (CNS) stimulant effects. It is believed to exert its pharmacological effects through the following pathways:

  • Inotropic Effects : this compound demonstrates positive inotropic activity, enhancing cardiac contractility.
  • Vasodilation : It acts as a vasodilator, which helps alleviate symptoms of hypotension.
  • Catecholamine Modulation : this compound may inhibit the uptake of noradrenaline, contributing to its antihypotensive effects .

Clinical Applications

This compound has been primarily utilized in the following clinical scenarios:

  • Orthostatic Hypotension : It is commonly prescribed to manage symptoms associated with this condition.
  • Septic Shock Management : Recent studies have evaluated its efficacy in reducing the duration of vasopressor infusion in septic patients .

Case Study: this compound in Septic Shock

A prospective study involving 49 patients with septic shock assessed the impact of this compound on catecholamine weaning. The findings indicated that patients receiving this compound exhibited a significantly faster reduction in the doses of dopamine and norepinephrine compared to those not receiving the drug:

  • Dopamine Weaning Duration : P = 0.008
  • Norepinephrine Weaning Duration : P = 0.001

Additionally, mortality rates were lower in the this compound group, highlighting its potential benefits in critical care settings .

Pharmacodynamics and Pharmacokinetics

Research indicates that this compound affects calcium currents in cardiac myocytes, leading to a concentration-dependent decrease in calcium current amplitude. For instance:

  • At a concentration of 10510^{-5} M, a reduction of 30% was observed in calcium current amplitude .

Safety and Adverse Effects

While generally well-tolerated, this compound can cause side effects similar to other sympathomimetics, including increased heart rate and potential for arrhythmias. Monitoring is essential when used in conjunction with other vasopressors.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study ReferencePopulationKey Findings
Septic shock patientsFaster catecholamine weaning; reduced mortality rates
Animal modelsPrevented orthostatic hypotension; increased noradrenaline levels
Cardiac myocytesDecreased calcium current amplitude with increasing concentrations

Propriétés

IUPAC Name

6-amino-2-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREQLEBVOXIEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

543-15-7 (hydrochloride)
Record name Heptaminol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048484
Record name Heptaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372-66-7
Record name Heptaminol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptaminol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptaminol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Heptaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptaminol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTAMINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQS188SY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptaminol
Reactant of Route 2
Heptaminol
Reactant of Route 3
Reactant of Route 3
Heptaminol
Reactant of Route 4
Reactant of Route 4
Heptaminol
Reactant of Route 5
Heptaminol
Reactant of Route 6
Reactant of Route 6
Heptaminol
Customer
Q & A

ANone: Heptaminol exerts its pharmacological action primarily by interfering with the release and uptake of norepinephrine. [] It acts as a competitive inhibitor of norepinephrine uptake in bovine chromaffin cells, contributing to its antihypotensive effect. []

ANone: By inhibiting norepinephrine reuptake, this compound prolongs the presence of norepinephrine in the synaptic cleft, leading to increased stimulation of adrenergic receptors. This can result in increased heart rate, contractility, and vasoconstriction, contributing to its cardiostimulant and antihypotensive effects. [, , ]

ANone: Research suggests this compound may also influence intracellular pH. In rat models, this compound restored intracellular pH during moderate ischemia, potentially through stimulation of the Na+/H+ exchange mechanism. [, , ]

ANone: In vitro studies on frog epithelium suggest this compound might possess properties influencing ion transport, specifically sodium active transport. [, ] Additionally, this compound was found to increase the differentiation of satellite cells into myotubes in cell culture. []

ANone: this compound's molecular formula is C7H17NO, and its molecular weight is 131.22 g/mol.

ANone: While the provided research papers don't delve into detailed spectroscopic characterization, they mention the use of high-performance liquid chromatography (HPLC) coupled with UV spectrophotometric detection and mass spectrometry for analytical purposes. [, , , , , , , , , ]

ANone: this compound appears stable in various solutions for at least 28 days, although some losses were observed with specific formulations. [, ]

ANone: this compound is available in oral (tablets, capsules, drops) and injectable forms. [, , , , , ] The adenosine phosphate salt of this compound is also used in some formulations. [, , ]

ANone: While specific regulations were not detailed in the provided papers, the French Health Products Agency has concluded that this compound has an unfavorable harm-benefit balance and placed restrictions on its use. [] This highlights the importance of careful benefit-risk assessments in clinical practice.

ANone: this compound is rapidly and entirely absorbed following oral administration, reaching peak plasma concentrations in around 1.8 hours. [, ]

ANone: Following administration, this compound distributes to various tissues, with higher concentrations found in most tissues compared to plasma, except for the brain. [] Autoradiography studies in rats revealed a preferential localization in salivary glands, hypophysis, and adrenal medulla. []

ANone: this compound is primarily eliminated renally, with nearly all of the administered dose recovered unchanged in urine within 24 hours. [, ]

ANone: While this compound is primarily excreted unchanged, a portion is metabolized via hydroxylation to 6-amino-2-methyl-1,2-heptanediol. [, ] This metabolite is also excreted in urine.

ANone: The dominant terminal plasma half-life of this compound is approximately 2.5-2.7 hours. []

ANone: In vitro studies have used isolated bovine chromaffin cells to investigate this compound's effect on norepinephrine uptake. [] Other models include frog isolated twitch muscle fibers [] and rat isolated hearts. []

ANone: Animal models used in this compound research include rats for blood pressure regulation, norepinephrine levels, and autoradiography studies. [, , ] Mice have been used to investigate its effects on intracranial self-stimulation and T cell populations. [, , ]

ANone: Clinical trials have assessed this compound's efficacy in managing orthostatic hypotension in Parkinson's disease patients. [] Other trials investigated its use in weaning patients off catecholamine support in septic shock and its effects on premenstrual syndrome. [, , ]

ANone: While generally well-tolerated, the French Health Products Agency has raised concerns about the harm-benefit balance of this compound, leading to restrictions on its use. []

ANone: A case report linked this compound use to hair lightening in hemodialysis patients, which reversed upon drug discontinuation. [, ] This highlights the potential for unexpected adverse events.

ANone: this compound can lead to false-positive results in some amphetamine/methamphetamine immunoassays. [] This highlights a potential for misinterpretation of drug test results and emphasizes the need for confirmatory testing methods.

ANone: Common techniques include:

  • High-performance liquid chromatography (HPLC): Used to separate and quantify this compound in various matrices. [, , , , , , , , , ]
  • Gas chromatography-mass spectrometry (GC-MS): Used for analyzing this compound and its potential metabolites in biological samples. []
  • Spectrophotometry: Utilized for quantifying this compound in pharmaceutical formulations, often coupled with derivatization reactions for enhanced sensitivity. [, , , , , ]
  • Spectrofluorimetry: Employed for sensitive detection of this compound after derivatization with fluorogenic reagents. [, , ]
  • Conductometry: Used for determining this compound hydrochloride concentration based on chloride ion precipitation with silver nitrate. []

ANone: While specific dissolution studies were not included in the provided research, the rapid and complete absorption of orally administered this compound suggests good dissolution properties. [, ]

ANone: Method validation usually involves assessing parameters like:

    ANone: Yes, alternative medications include fludrocortisone, midodrine, and droxidopa. The choice of treatment should be individualized based on patient characteristics and clinical presentation.

    ANone: this compound was first synthesized in 1944 and introduced for therapeutic use in the 1950s. It was initially investigated for its potential as a cardiostimulant agent.

    ANone: this compound research has involved scientists from various disciplines, including pharmacology, physiology, biochemistry, and immunology. The study of its diverse effects has required expertise in cardiovascular physiology, neurotransmission, cellular signaling, and immunology. For instance, investigations into this compound's effects on intracellular pH involved techniques like nuclear magnetic resonance spectroscopy, highlighting the importance of cross-disciplinary approaches in understanding its full pharmacological profile. [, ]

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.